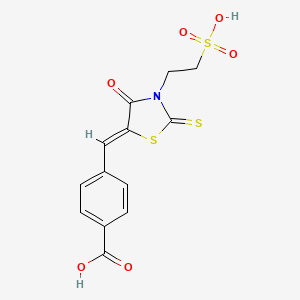

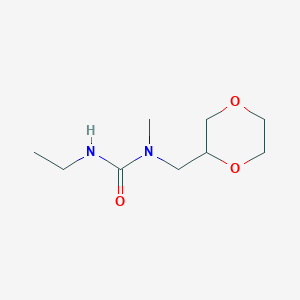

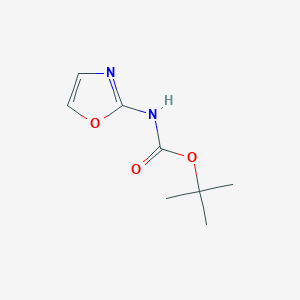

![molecular formula C11H15NO2 B2793292 N-[2-(4-Methylphenoxy)ethyl]acetamide CAS No. 313552-85-1](/img/structure/B2793292.png)

N-[2-(4-Methylphenoxy)ethyl]acetamide

Vue d'ensemble

Description

“N-[2-(4-Methylphenoxy)ethyl]acetamide” belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These are compounds containing an acetamide group that is N-linked to an arylethylamine .

Synthesis Analysis

The synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) has been the subject of recent investigations . These studies have focused on the design and development of new pharmaceutical compounds, using various chemical techniques and computational chemistry applications .Molecular Structure Analysis

The molecular formula of “this compound” is C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da .Chemical Reactions Analysis

“this compound” has been developed as a C-H activation ligand for the Pd-catalyzed olefination/lactonization of C (sp3)-H bonds of free carboxylic acids .Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 387.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.6±3.0 kJ/mol and a flash point of 187.9±23.2 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Antimicrobial Evaluation : Novel imines and thiazolidinones derived from compounds related to N-[2-(4-Methylphenoxy)ethyl]acetamide have been synthesized and evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).

Applications in Drug Synthesis

- Intermediate in Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, an intermediate related to this compound, is used in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Pharmacological Potential

- Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Agents : Derivatives of this compound have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016); (Rani et al., 2014).

Potential Bioactivity

- Analgesic and Antidyslipidemic Agent : A compound synthesized from this compound has been identified for its potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

Metabolism Studies

- Metabolism in Human and Rat Liver Microsomes : Studies have been conducted to understand the metabolism of chloroacetamide herbicides, which are structurally related to this compound, in human and rat liver microsomes (Coleman et al., 2000).

Antimicrobial Activity

- New Carbazole Derivatives : N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, related to this compound, have been synthesized and evaluated for antimicrobial activity (Kaplancıklı et al., 2012).

Flavoring Substance Evaluation

- Flavoring Group Evaluation : The substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, related to this compound, has been evaluated for its safety as a flavoring substance (Younes et al., 2018).

Conformational Analysis in Drug Development

- Conformational Analysis for Opioid Agonists : Studies have been conducted on N-[2-(1-pyrrolidinyl)ethyl]acetamides, structurally related to this compound, for their use in developing opioid kappa agonists (Barlow et al., 1991).

Environmental Impact Studies

- Herbicide Distribution in the Hydrologic System : The distribution of acetochlor, a compound structurally similar to this compound, in the hydrologic system has been studied (Kolpin et al., 1996).

Biodegradation Studies

- N-Deethoxymethylation in Biodegradation : The role of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, related to this compound, has been investigated (Wang et al., 2015).

Orientations Futures

The future directions of “N-[2-(4-Methylphenoxy)ethyl]acetamide” could involve the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to the field of medicinal chemistry .

Propriétés

IUPAC Name |

N-[2-(4-methylphenoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPFOLMPTJGPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

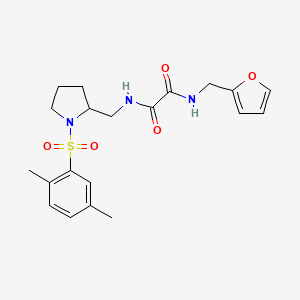

![8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)

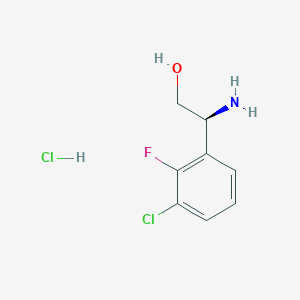

![1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2793220.png)

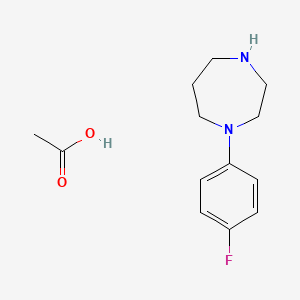

![3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2793225.png)

![N-(4-butylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2793231.png)